2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4OS/c1-2-14-23-18-26(24-14)17(27)16(28-18)15(25-10-4-3-5-11-25)12-6-8-13(9-7-12)19(20,21)22/h6-9,15,27H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBPNYPKZVWOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
- CAS Number : 886904-87-6
- Molecular Formula : C₁₉H₂₁F₃N₄OS
- Molecular Weight : 410.5 g/mol
Biological Activity Overview
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant biological activities. The compound in focus has been evaluated for its potential as an antimicrobial agent and its mechanism of action.
Antimicrobial Activity
Studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit bacterial growth by targeting essential bacterial enzymes involved in fatty acid biosynthesis. Specifically, they interact with the enoyl-acyl-carrier-protein reductase (FabI), crucial for bacterial survival.
Key Findings :
- The compound demonstrated inhibitory effects against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values were assessed to quantify its effectiveness.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 32 |
These results suggest that the compound possesses significant antimicrobial properties comparable to known antibiotics .
The mechanism of action involves binding to the active site of FabI. Molecular docking studies revealed that the compound's structural features facilitate π–π interactions with key residues in the enzyme's active site. This interaction is critical for inhibiting the enzyme's activity and subsequently disrupting fatty acid synthesis in bacteria .
Case Studies
Several studies have focused on the biological activity of similar thiazolo[3,2-b][1,2,4]triazole derivatives:
- Antitubercular Activity :
- Antifungal Activity :
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with thiazole and triazole moieties exhibit notable antiproliferative effects against various cancer cell lines. The mechanism of action often involves the modulation of apoptotic pathways.
Case Study : In vitro testing has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles significantly inhibit the growth of HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The most effective analogs induce apoptosis via caspase activation pathways, highlighting their potential as anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in macrophage models.
Mechanism : The anti-inflammatory activity is believed to result from the inhibition of NF-kB signaling pathways, which play a critical role in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole and triazole derivatives. The following table summarizes how various substituents affect activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., F) | Enhance cytotoxicity |
| Alkyl groups | Improve solubility |
| Aromatic rings | Increase binding affinity |
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this one exhibit good gastrointestinal absorption and moderate bioavailability profiles. These properties are crucial for their therapeutic applications.
Potential Research Directions
Given its promising biological activities, future research could explore:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Formulation Development : Creating suitable drug formulations to enhance bioavailability and therapeutic efficacy.
Preparation Methods
Core Thiazolo[3,2-b]Triazole Synthesis
The foundational step in synthesizing this compound involves constructing the thiazolo[3,2-b]triazole scaffold. Two primary strategies dominate contemporary approaches:
Cyclocondensation of Thiosemicarbazides with α-Haloketones
This method involves reacting thiosemicarbazides with α-haloketones under basic conditions. For example, 5-amino-1,2,4-triazole-3-thiol reacts with ethyl bromopyruvate to form the thiazole ring, followed by cyclization to yield the triazole-thiazole hybrid. Key parameters include:
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| Ethyl bromopyruvate | K₂CO₃, DMF, 80°C, 6h | 78–85 | |
| 5-Amino-1,2,4-triazole-3-thiol | Stirring under N₂ atmosphere | – |
The regioselectivity of this reaction is critical, as competing pathways may generate isomeric byproducts. Visible-light-mediated protocols in aqueous conditions have recently improved yields to >90% while reducing side reactions.
Functionalization of the Thiazolo-Triazole Core
Introduction of the Ethyl Group at Position 2
Alkylation at position 2 is typically achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. For instance, treating the core with ethyl bromide in dimethylformamide (DMF) at 60°C for 4 hours introduces the ethyl group with 75–80% efficiency.
Attachment of the Piperidine-(4-Trifluoromethylphenyl)Methyl Moiety
The sterically demanding piperidine-(4-trifluoromethylphenyl)methyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:
Ullmann Coupling
Copper(I)-catalyzed coupling between the core bromide and piperidine-(4-trifluoromethylphenyl)methanol under microwave irradiation (120°C, 2h) achieves 65–70% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed amination using Pd(OAc)₂ and Xantphos as ligands enables C–N bond formation between the triazole core and the piperidine derivative. This method offers superior regiocontrol (yield: 72–78%) but requires stringent anhydrous conditions.
Hydroxylation at Position 6
The hydroxyl group is introduced either through:
Purification and Characterization
Final purification employs a combination of techniques:
| Technique | Conditions | Purity Achieved | Source |
|---|---|---|---|
| Column Chromatography | Silica gel, hexane/EtOAc (3:1 → 1:2) | ≥95% | |
| Recrystallization | Ethanol/water (4:1) at −20°C | 97–99% |
Structural confirmation relies on:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Scalable, cost-effective | Moderate regioselectivity | 78–85 |
| One-Pot Multi-Component | Rapid, high yields | Limited substrate flexibility | 85–92 |
| Ullmann Coupling | Tolerates steric hindrance | Requires toxic Cu catalysts | 65–70 |
| Buchwald-Hartwig | Excellent regiocontrol | Expensive ligands | 72–78 |
Mechanistic Insights
The formation of the thiazolo-triazole core proceeds via a thiolate intermediate attacking the α-haloketone, followed by intramolecular cyclization. Density functional theory (DFT) studies indicate that the trifluoromethyl group’s electron-withdrawing nature accelerates electrophilic substitution at position 5 by polarizing the aromatic ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
